The specific scientific field: This application falls under the field of Organic Chemistry, specifically in the synthesis of organic compounds .
A comprehensive and detailed summary of the application: 2,3-Dimethoxytoluene is used as a starting material in the synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one . This compound could potentially be used in further reactions to synthesize more complex organic molecules.
A thorough summary of the results or outcomes obtained: The outcome of this application is the successful synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one from 2,3-Dimethoxytoluene . .
2,3-Dimethoxytoluene is an organic compound with the molecular formula C₉H₁₂O₂ and a Chemical Abstracts Service number of 4463-33-6. It features a toluene backbone with two methoxy groups (-OCH₃) attached at the 2 and 3 positions. This compound is characterized by its aromatic structure and is often used as an intermediate in various chemical syntheses. Its physical properties include a boiling point of approximately 200 °C and a density of around 1.034 g/cm³ at 25 °C .
2,3-Dimethoxytoluene itself does not possess a well-defined mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of other compounds that might have specific biological activities.
Additionally, it is involved in the synthesis of other organic molecules, such as 6,7-dimethoxy-4-hydroxyisochroman-3-one .
Research indicates that 2,3-dimethoxytoluene has potential biological activity. It plays a role in the biosynthesis of volatile phenolic derivatives found in rose petals, facilitated by enzymes such as orcinol O-methyltransferases. This suggests its relevance in plant biochemistry and possibly in fragrance development.
The synthesis of 2,3-dimethoxytoluene can be achieved through various methods:
These methods allow for the efficient production of 2,3-dimethoxytoluene in laboratory settings .
2,3-Dimethoxytoluene serves multiple applications across various fields:
Several compounds share structural similarities with 2,3-dimethoxytoluene. Below is a comparison with notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Methoxytoluene | One methoxy group at position 2 | Less sterically hindered; simpler reactivity |
3-Methoxytoluene | One methoxy group at position 3 | Similar reactivity; different electrophilic sites |
4-Methoxytoluene | One methoxy group at position 4 | More sterically hindered; less reactive than others |
Dimethylphenol | Two methyl groups on phenol | Different functional properties; used as disinfectant |
The uniqueness of 2,3-dimethoxytoluene lies in its specific arrangement of methoxy groups which influences its reactivity and biological interactions compared to these similar compounds.
Irritant